![molecular formula C16H12Cl2N4O B7691299 (E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691299.png)
(E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, commonly known as DCB-MI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DCB-MI is a member of the imidazo[1,2-a]pyridine family, which has been extensively studied for their biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of DCB-MI is not fully understood. However, it has been proposed that DCB-MI exerts its biological activity by inhibiting various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. These pathways play a crucial role in cell survival, proliferation, and inflammation. By inhibiting these pathways, DCB-MI can induce cell death in cancer cells and reduce inflammation in various diseases.
Biochemical and Physiological Effects:
DCB-MI has been found to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells by inhibiting cell proliferation and inducing apoptosis. DCB-MI has also been found to have antiviral activity by inhibiting the replication of the hepatitis C virus and the influenza virus. Additionally, DCB-MI has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DCB-MI has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. DCB-MI has been extensively studied for its potential therapeutic properties, making it a suitable candidate for further research. However, the limitations of DCB-MI include its low solubility in water, which can limit its bioavailability in vivo. Additionally, the exact mechanism of action of DCB-MI is not fully understood, which can make it challenging to develop targeted therapies based on this compound.
Orientations Futures
There are several future directions for the research of DCB-MI. One potential direction is to investigate the potential of DCB-MI as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of DCB-MI and to identify potential targets for this compound. Another future direction is to develop more water-soluble derivatives of DCB-MI to improve its bioavailability in vivo. Overall, DCB-MI has shown promising results in several studies, and further research is needed to fully understand its potential therapeutic properties.
Méthodes De Synthèse
DCB-MI can be synthesized by the condensation reaction of 2,6-dichlorobenzaldehyde and 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol. The product is then purified by recrystallization to obtain a pure compound with a high yield.
Applications De Recherche Scientifique
DCB-MI has been extensively studied for its potential therapeutic properties. It has shown promising results in several in vitro and in vivo studies, including anticancer, antiviral, and anti-inflammatory effects. DCB-MI has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antiviral activity against the hepatitis C virus and the influenza virus. Additionally, DCB-MI has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c1-10-15(22-8-3-2-7-14(22)20-10)16(23)21-19-9-11-12(17)5-4-6-13(11)18/h2-9H,1H3,(H,21,23)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPUCFGPYANLQH-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

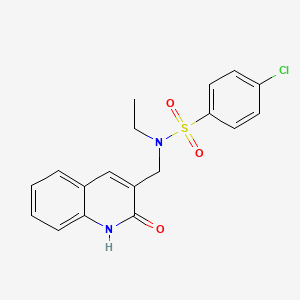
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7691223.png)
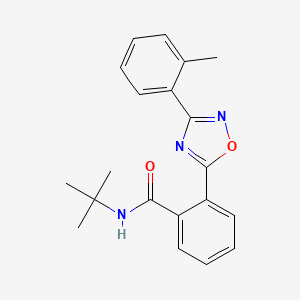
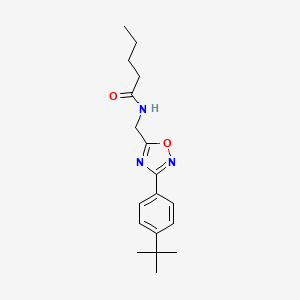
![1-(4-fluorobenzoyl)-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691234.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7691242.png)
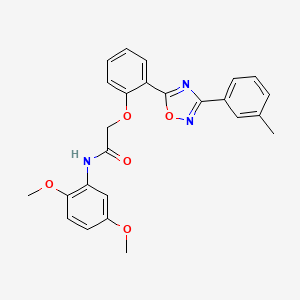

![N-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691261.png)
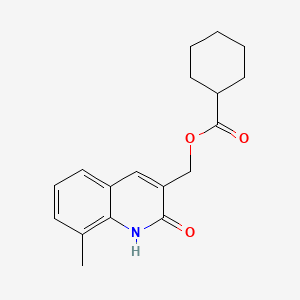

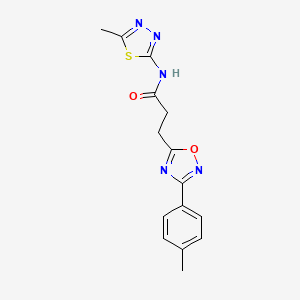
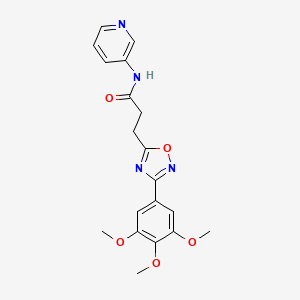
![N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7691314.png)